Methyl 2-(4-formyl-3-hydroxyphenyl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-formyl-3-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)5-7-2-3-8(6-11)9(12)4-7/h2-4,6,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYFCXXBORRNPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743360 | |
| Record name | Methyl (4-formyl-3-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257397-40-2 | |
| Record name | Methyl (4-formyl-3-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 4 Formyl 3 Hydroxyphenyl Acetate
Established Synthetic Pathways
Established synthetic routes to Methyl 2-(4-formyl-3-hydroxyphenyl)acetate typically rely on classical organic reactions such as esterification of a pre-functionalized carboxylic acid or, more commonly, the regioselective formylation of a suitable phenylacetate (B1230308) precursor.
Esterification Approaches
One direct approach to the target compound is the esterification of its corresponding carboxylic acid, 2-(4-formyl-3-hydroxyphenyl)acetic acid uni.lu. This method is contingent on the availability of the carboxylic acid precursor. The standard procedure for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst.
Key features of this approach include:
Reaction Conditions : The reaction is typically carried out by refluxing a solution of the carboxylic acid in excess methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid google.comprepchem.com.
Catalysts : While concentrated sulfuric acid is common, other acid catalysts can also be employed.
Work-up : The process generally involves neutralizing the acid catalyst, followed by extraction of the ester into an organic solvent and purification through distillation or chromatography.
A typical reaction is represented below:
Reaction Scheme: Fischer Esterification
This pathway's viability is primarily dependent on the commercial availability or efficient synthesis of 2-(4-formyl-3-hydroxyphenyl)acetic acid.
Strategic Formylation of Precursors
A more common and versatile strategy involves the introduction of the formyl group (-CHO) onto a pre-existing phenylacetate ring system, specifically Methyl 2-(3-hydroxyphenyl)acetate. The success of this approach hinges on controlling the regioselectivity of the formylation reaction. The hydroxyl group is a powerful ortho-, para-directing group in electrophilic aromatic substitution. Since the para-position is occupied by the methyl acetate (B1210297) side chain, the formylation is directed predominantly to the ortho position.
Several methods have been developed for the direct formylation of phenols, though many can suffer from a lack of regioselectivity or require harsh conditions orgsyn.org. Formylation reactions are a form of electrophilic aromatic substitution and are most effective on electron-rich starting materials like phenols wikipedia.org.
Duff Reaction : This method uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. It is a well-known method for the ortho-formylation of phenols researchgate.net. A copper-mediated variation of the Duff reaction has been shown to improve both yield and ortho-selectivity researchgate.net.
Reimer-Tiemann Reaction : This reaction involves treating a phenol (B47542) with chloroform (B151607) in a basic solution to introduce a formyl group, primarily at the ortho position.
Vilsmeier-Haack Reaction : This method employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride, to formylate activated aromatic rings nih.gov.
Magnesium Chloride-Mediated Formylation : A highly regioselective method for the ortho-formylation of phenols uses a combination of paraformaldehyde, triethylamine (B128534) (Et₃N), and magnesium chloride (MgCl₂) orgsyn.orgresearchgate.net. This method is noted for its high yields and exclusive ortho-substitution, making it particularly suitable for synthesizing salicylaldehydes orgsyn.org. The presence of an ester group on the benzene (B151609) ring is tolerated by this method researchgate.net.
The efficiency and selectivity of formylation reactions are often dictated by the catalytic system employed.
Lewis Acid Catalysis : The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl₄), tin (IV) chloride (SnCl₄), or aluminum chloride (AlCl₃) commonorganicchemistry.com. TiCl₄, in particular, has been used to mediate the formylation of electron-rich aromatic rings, where coordination between the aromatic compound and the metal promotes regioselectivity nih.gov.
Transition Metal Catalysis : Reductive formylation of aromatic halides using carbon monoxide under low pressure can be catalyzed by various transition-metal compounds, offering another route if starting from a halogenated precursor acs.org.
Magnesium-Based Systems : In the Casiraghi-Skattebøl reaction, MgCl₂ acts as a Lewis acid to facilitate the ortho-selective formylation of phenols with paraformaldehyde and a base like triethylamine orgsyn.orgnih.gov. This system is known for its high yields and selectivity for the ortho position orgsyn.org.
The table below summarizes various formylation methods applicable to phenolic precursors.
| Method | Formylating Agent | Catalyst/Reagent | Key Characteristics |
| Duff Reaction | Hexamethylenetetramine | Acid (e.g., glycerol, boric acid) | Ortho-selective formylation of phenols researchgate.net. |
| Reimer-Tiemann | Chloroform (CHCl₃) | Strong Base (e.g., NaOH) | Primarily ortho-formylation; can have side products. |
| Vilsmeier-Haack | DMF / POCl₃ | None | Formylates activated aromatic rings nih.gov. |
| Rieche Formylation | Dichloromethyl methyl ether | Lewis Acid (e.g., TiCl₄, AlCl₃) | Good for electron-rich aromatic rings nih.govcommonorganicchemistry.com. |
| MgCl₂-Mediated | Paraformaldehyde | MgCl₂, Triethylamine | High yield and excellent regioselectivity for ortho-formylation orgsyn.orgresearchgate.net. |
Multi-Step Synthetic Sequences
The synthesis of this compound is inherently a multi-step process, typically starting from a simpler, commercially available precursor like 3-hydroxyphenylacetic acid. The sequence of reactions—esterification first, then formylation, or vice versa—is a key strategic consideration.
Route A: Esterification Followed by Formylation
Esterification : 3-hydroxyphenylacetic acid is converted to Methyl 2-(3-hydroxyphenyl)acetate via Fischer esterification.
Formylation : The resulting ester is then subjected to a regioselective ortho-formylation reaction (e.g., using the MgCl₂/paraformaldehyde method) to yield the final product. The successful formylation of similar ester-containing phenols, such as methyl N-Cbz-tyrosinate, supports the viability of this route orgsyn.org.
Route B: Formylation Followed by Esterification
Formylation : 3-hydroxyphenylacetic acid is first formylated to produce 2-(4-formyl-3-hydroxyphenyl)acetic acid.
Esterification : The resulting carboxylic acid is then esterified with methanol to give this compound.
Route A is often preferred as protecting the carboxylic acid as an ester can prevent potential side reactions during the formylation step.
Advanced Synthetic Techniques
Modern synthetic organic chemistry offers more advanced methodologies that could potentially be applied to the synthesis of this compound. These techniques often focus on improving efficiency, selectivity, and sustainability.
C-H Bond Functionalization : Direct C-H bond functionalization has emerged as a powerful tool for synthesizing complex molecules nih.gov. Recent advances in the regioselective C-H functionalization of free phenols could provide a direct route to the target molecule nih.gov. While many examples focus on arylation or alkylation, the development of catalytic C-H formylation is an active area of research.
Metal-Free Formylation : A metal-free protocol for the regioselective formylation of phenol derivatives has been developed using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the source of the formyl carbon ias.ac.in. The reaction is co-controlled by the directing effect of the hydroxyl group and another functional group on the substrate ias.ac.in. Applying such a system to Methyl 2-(3-hydroxyphenyl)acetate could offer a more environmentally benign synthetic route.
Flow Chemistry : The use of continuous flow reactors could offer advantages in terms of reaction control, safety, and scalability for both the esterification and formylation steps.
Biocatalysis : Enzymatic reactions could provide high selectivity under mild conditions. While specific enzymes for this transformation may not be readily available, the broader field of biocatalysis is a promising area for future synthetic applications.
Chemo- and Regioselective Transformations
The primary precursor for the target molecule is Methyl 2-(3-hydroxyphenyl)acetate. The hydroxyl group at the C3 position is an ortho-, para-directing group for electrophilic aromatic substitution, while the acetate side chain is a meta-directing group. Therefore, the formylation is expected to occur at the positions ortho or para to the hydroxyl group. The C4 position is ortho to the hydroxyl group and is sterically less hindered than the C2 position, making it the more favorable site for substitution.
Several established formylation methods are applicable, each with its own set of reagents and conditions that influence the chemo- and regioselectivity.
Duff Reaction: This reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid catalyst, typically in glycerol or acetic acid. wikipedia.orguni.edu The reaction proceeds via an electrophilic aromatic substitution mechanism, where an iminium ion generated from hexamine attacks the electron-rich phenol ring. wikipedia.org The ortho-selectivity is a hallmark of the Duff reaction with phenols. wikipedia.org A variation of this method involves the use of hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA). researchgate.net
Reimer-Tiemann Reaction: This classic method employs chloroform in a basic solution to generate dichlorocarbene (B158193), which then acts as the electrophile. wikipedia.org The reaction is known for its ortho-formylation of phenols. wikipedia.org The strong alkaline conditions can, however, lead to side reactions, and the yields can be variable. uni.edu
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). jk-sci.comorganic-chemistry.org The Vilsmeier reagent is a milder electrophile than those in the previous reactions and is effective for formylating electron-rich aromatic compounds. chemistrysteps.com This method often shows good regioselectivity.
The table below summarizes these potential chemo- and regioselective transformations for the synthesis of this compound.
| Reaction Name | Formylating Agent | Reagents and Conditions | Expected Regioselectivity |
| Duff Reaction | Hexamine | Hexamine, glycerol/boric acid or acetic acid, heat | Primarily ortho to the hydroxyl group (C4) |
| Reimer-Tiemann Reaction | Dichlorocarbene | Chloroform, strong base (e.g., NaOH), heat | Primarily ortho to the hydroxyl group (C4) |
| Vilsmeier-Haack Reaction | Vilsmeier reagent | DMF, POCl₃, followed by hydrolysis | Primarily ortho to the hydroxyl group (C4) |
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. In the context of formylation, green chemistry approaches focus on using less hazardous reagents and solvents, and milder reaction conditions.
One promising green approach is the use of paraformaldehyde as the formylating agent, catalyzed by a mild and inexpensive catalyst like ammonium (B1175870) acetate in acetic acid. sioc-journal.cn This metal-free process offers advantages such as simple operation and lower cost. sioc-journal.cn Another green strategy involves the use of magnesium methoxide and paraformaldehyde, which has been shown to be highly selective for ortho-formylation of phenols. thieme-connect.de These methods avoid the use of toxic reagents like chloroform or corrosive phosphorus oxychloride, aligning with the principles of green chemistry.
Precursor Identification and Synthesis for this compound
The primary precursor for the synthesis of this compound is Methyl 2-(3-hydroxyphenyl)acetate. The synthesis of this precursor and other related phenolic intermediates is a crucial first step.
Synthesis of Phenolic Intermediates
The synthesis of hydroxyphenylacetic acids and their esters can be achieved through various routes. For instance, 4-hydroxyphenylacetic acid can be synthesized from 4-aminophenylacetic acid via diazotization and subsequent hydrolysis. chemicalbook.com Another route involves the reduction of 4-hydroxymandelic acid. wikipedia.org
Derivatization of Hydroxyphenylacetic Acid Methyl Esters
The key precursor, Methyl 2-(3-hydroxyphenyl)acetate, can be synthesized from 3-hydroxyphenylacetic acid through esterification. This is typically achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The resulting ester is a clear liquid at room temperature. chemistrysteps.com
The table below provides information on the key precursor.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Physical Form |
| Methyl 2-(3-hydroxyphenyl)acetate | 42058-59-3 | C₉H₁₀O₃ | 166.17 g/mol | Clear liquid |
Spectroscopic and Computational Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of organic chemistry for determining the structure of a molecule. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
Proton NMR (¹H NMR) Applications in Structural Elucidation
A ¹H NMR spectrum for Methyl 2-(4-formyl-3-hydroxyphenyl)acetate would be expected to show distinct signals for each type of proton in the molecule. The chemical shift (δ) of these signals, their integration (the area under the signal), and their splitting pattern (multiplicity) would allow for the complete assignment of the proton environment.
Based on the structure, one would anticipate:
A singlet for the methyl ester protons (-OCH₃).
A singlet for the methylene (B1212753) protons (-CH₂-).
Signals for the three aromatic protons, with their specific shifts and coupling patterns revealing their positions relative to the formyl, hydroxyl, and acetate (B1210297) substituents.
A signal for the aldehydic proton (-CHO), typically found at a high chemical shift.
A broad singlet for the phenolic hydroxyl proton (-OH), the position of which can be concentration and solvent dependent.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's chemical environment (e.g., aromatic, carbonyl, aliphatic). For this compound, one would expect to observe ten distinct signals corresponding to the ten carbon atoms in its structure, confirming the presence of the different functional groups.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. A hypothetical IR spectrum of this compound would be expected to display characteristic absorption bands for:
The hydroxyl (-OH) group, likely a broad band.
The aldehydic C-H stretch.
The carbonyl (C=O) stretching of the formyl group.
The carbonyl (C=O) stretching of the ester group.
C-O stretching vibrations.
Aromatic C=C and C-H bending vibrations.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight (194.18 g/mol ). The fragmentation pattern would reveal characteristic losses of functional groups, such as the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group, which would help to confirm the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about electronic transitions between energy levels. The spectrum of this compound would be expected to show absorption maxima (λmax) characteristic of a substituted aromatic system containing a phenolic hydroxyl group and a formyl group, which are chromophores.
Chromatographic Techniques for Purity and Separation
Chromatographic techniques are essential for the separation and purification of compounds and for assessing their purity. Techniques such as column chromatography would be instrumental in isolating this compound from a reaction mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be used to determine the purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a critical tool for the analysis of this compound. This technique is indispensable for separating the compound from impurities and byproducts that may arise during its synthesis. In a typical HPLC analysis, a solution of the crude product is injected into the system. The separation is achieved on a stationary phase, often a silica-based column with a C18 stationary phase, which separates compounds based on their polarity. A mobile phase, commonly a mixture of solvents like acetonitrile (B52724) and water, is pumped through the column. The retention time, the time it takes for the compound to travel from the injector to the detector, is a key characteristic used for its identification under specific chromatographic conditions. While specific chromatograms for this exact isomer are not widely published, related compounds like 4-hydroxyphenylacetic acid are routinely analyzed, demonstrating the utility of HPLC in resolving aromatic acids and their derivatives. nih.gov
| Parameter | Typical Value/Condition | Purpose |
| Stationary Phase | Reversed-phase C18 | Separation based on hydrophobicity |
| Mobile Phase | Acetonitrile/Water gradient | Elution of the compound and impurities |
| Detector | UV-Vis (at a specific wavelength) | Detection and quantification |
| Key Measurement | Retention Time (Rt) | Identification and purity assessment |
This table represents a typical setup for HPLC analysis of aromatic compounds and is illustrative of the methods used for this compound.
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of the synthesis of this compound. By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel), chemists can observe the consumption of starting materials and the formation of the product. The plate is then developed in a chamber with a suitable solvent system, which moves up the plate by capillary action, separating the components of the mixture based on their polarity. The separated spots are visualized, often under UV light. The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. This allows for a quick assessment of the reaction's status and helps in determining the appropriate time for work-up. thieme.de
| Component | Typical Role/Observation |
| Stationary Phase | Silica gel plate |
| Mobile Phase | Ethyl acetate/Hexane mixture |
| Visualization | UV lamp (254 nm) |
| Outcome | Rf value comparison |
This table outlines the general principles of TLC as applied to monitoring organic reactions.
Advanced Spectroscopic Methods
Beyond basic chromatography, advanced spectroscopic techniques are essential for the unambiguous structural elucidation of this compound. These methods provide detailed information about the molecular framework and the specific arrangement of atoms. Key techniques would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), which reveals the connectivity of atoms, and Mass Spectrometry (MS), which determines the molecular weight and can provide information about the compound's fragmentation pattern. Infrared (IR) spectroscopy would also be used to identify the characteristic functional groups present, such as the hydroxyl (-OH), aldehyde (-CHO), and ester (-COOCH₃) groups.
Quantum Chemical Computations and Theoretical Studies
In modern chemical research, computational methods are used in concert with experimental techniques to provide a deeper understanding of molecular properties.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules like this compound. mdpi.com By solving approximations of the Schrödinger equation, DFT can be used to predict a wide range of properties, including the molecule's geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the chemical reactivity and stability of the molecule. researchgate.net For instance, a smaller HOMO-LUMO gap suggests that the molecule is more likely to be chemically reactive. researchgate.net
Atoms in Molecules (AIM) Theory for Bonding Analysis
The Atoms in Molecules (AIM) theory offers a method for analyzing the electron density distribution to characterize chemical bonding. This approach can be applied to the computationally determined electron density of this compound to identify bond critical points and analyze the nature of the chemical bonds within the molecule, such as covalent and hydrogen bonds. This provides a rigorous, theoretical basis for understanding the bonding interactions that define the molecule's structure and properties.
Computational Prediction of Spectroscopic Data
A significant application of quantum chemical computations is the prediction of spectroscopic data. For this compound, computational methods like DFT can be used to calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These predicted spectra can then be compared with experimental data to aid in the assignment of spectral peaks and to confirm the proposed structure. For example, predicted collision cross-section values for isomers like methyl 2-(3-formyl-2-hydroxyphenyl)acetate have been calculated using computational tools, demonstrating the potential for these methods in characterizing related compounds. uni.lu
| Computational Method | Predicted Property | Application for this compound |
| DFT | Optimized Geometry | Predicts the most stable 3D structure. |
| DFT/TD-DFT | HOMO-LUMO Energies | Assesses chemical reactivity and electronic transitions. |
| AIM | Electron Density Analysis | Characterizes the nature of chemical bonds. |
| DFT | NMR Chemical Shifts, IR Frequencies | Aids in the interpretation of experimental spectra. |
This table summarizes the application of various computational methods for the in-depth study of the target compound.
Reactivity and Chemical Transformations of Methyl 2 4 Formyl 3 Hydroxyphenyl Acetate
Reactions Involving the Formyl Group
The formyl group (-CHO) is a highly reactive functional moiety, primarily due to the electrophilic nature of the carbonyl carbon. This makes it susceptible to a variety of nucleophilic addition and redox reactions.
Oxidation Reactions to Carboxylic Acids
The aldehyde functionality of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate can be readily oxidized to the corresponding carboxylic acid, yielding Methyl 2-(3-carboxy-4-hydroxyphenyl)acetate. This transformation is a common and important reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose.
A common method for the oxidation of aldehydes to carboxylic acids is the use of silver oxide (Ag₂O), often in a reaction known as the Tollens' test. masterorganicchemistry.com While specific conditions for the target molecule are not extensively documented, the general procedure involves treating the aldehyde with a solution of silver-ammonia complex [Ag(NH₃)₂]⁺ in a basic medium.
Another powerful oxidizing agent capable of this conversion is potassium permanganate (B83412) (KMnO₄). The reaction is typically carried out in a basic or neutral aqueous solution. The permanganate ion attacks the aldehyde, leading to the formation of a manganate (B1198562) ester which is then hydrolyzed to the carboxylic acid.
The Baeyer-Villiger oxidation, which typically converts ketones to esters, can also oxidize aldehydes to carboxylic acids using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). bldpharm.com In the case of aldehydes, a migratory insertion of an oxygen atom occurs between the carbonyl carbon and the hydrogen, leading to the formation of a carboxylic acid. bldpharm.com
Table 1: Representative Oxidation Reactions of the Formyl Group
| Oxidizing Agent | Product | General Conditions |
| Silver Oxide (Ag₂O) | Methyl 2-(3-carboxy-4-hydroxyphenyl)acetate | Basic aqueous solution |
| Potassium Permanganate (KMnO₄) | Methyl 2-(3-carboxy-4-hydroxyphenyl)acetate | Basic or neutral aqueous solution |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Methyl 2-(3-carboxy-4-hydroxyphenyl)acetate | Inert organic solvent |
Reduction Reactions to Alcohols
The formyl group can be reduced to a primary alcohol, converting this compound into Methyl 2-(3-hydroxy-4-(hydroxymethyl)phenyl)acetate. This transformation is typically achieved using hydride-based reducing agents.
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. sigmaaldrich.com The reaction is usually performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at or below room temperature. sigmaaldrich.com The borohydride anion (BH₄⁻) delivers a hydride ion to the electrophilic carbonyl carbon of the aldehyde.
Catalytic hydrogenation is another effective method for the reduction of aldehydes. sigmaaldrich.com This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. ciac.jl.cn The reaction is typically carried out in a suitable solvent under pressure. sigmaaldrich.com
Table 2: Common Reducing Agents for the Formyl Group
| Reducing Agent | Product | Typical Solvents |
| Sodium Borohydride (NaBH₄) | Methyl 2-(3-hydroxy-4-(hydroxymethyl)phenyl)acetate | Methanol, Ethanol |
| Hydrogen (H₂) with a Metal Catalyst (e.g., Pd/C) | Methyl 2-(3-hydroxy-4-(hydroxymethyl)phenyl)acetate | Ethanol, Ethyl acetate (B1210297) |
Condensation Reactions and Schiff Base Formation
The formyl group readily undergoes condensation reactions with various nucleophiles, most notably with primary amines to form Schiff bases (imines). google.comnih.gov These reactions involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. google.com
For instance, the reaction of 4-formyl-3-hydroxyphenyl octadecanoate, a related compound, with various substituted anilines in refluxing absolute ethanol for a few hours yields the corresponding Schiff base esters. patsnap.com This suggests that this compound would react similarly with primary amines to form a variety of Schiff base derivatives.
The Knoevenagel condensation is another important reaction of the formyl group, where it reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. organic-chemistry.orgoatext.com This reaction leads to the formation of a new carbon-carbon double bond. oatext.com Typical active methylene compounds include malononitrile (B47326) and ethyl cyanoacetate, and the reaction is often catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. oatext.comwikipedia.org
The Wittig reaction provides a versatile method for converting aldehydes into alkenes. nih.gov It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. nih.gov The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the alkene and triphenylphosphine (B44618) oxide. nih.gov For hydroxybenzaldehydes, a one-pot O-alkylation followed by a Wittig olefination in dimethyl sulfoxide (B87167) (DMSO) has been shown to be an effective method. patsnap.com
Table 3: Examples of Condensation Reactions of the Formyl Group
| Reaction Type | Reagent | Product Type | General Catalyst/Conditions |
| Schiff Base Formation | Primary Amine (e.g., Aniline) | Imine (Schiff Base) | Acid or base catalyst, often with heating |
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | α,β-Unsaturated compound | Weak base (e.g., Piperidine) |
| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene | Often requires a strong base to form the ylide |
Reactions Involving the Hydroxyl Group
The phenolic hydroxyl group (-OH) on the aromatic ring is another key reactive site in this compound. It can undergo reactions typical of phenols, such as esterification, etherification, and influencing electrophilic aromatic substitution.
Esterification and Etherification Reactions
The phenolic hydroxyl group can be acylated to form esters. This is commonly achieved by reacting the phenol (B47542) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For example, the reaction of a similar phenolic compound with an acyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding ester.
Etherification of the phenolic hydroxyl group can be accomplished through the Williamson ether synthesis. This involves deprotonating the phenol with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form the phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide (e.g., methyl iodide or ethyl bromide) to form an ether. patsnap.com
Phenolic Reactivity in Electrophilic Aromatic Substitution
Nitration is a classic example of electrophilic aromatic substitution. The nitration of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), a structurally similar compound, with nitric acid can yield a mixture of nitro-substituted products. google.comorganic-chemistry.orgwikipedia.org For instance, nitration with a mixture of concentrated nitric acid and sulfuric acid can lead to the formation of 3-nitro and 5-nitrosalicylaldehyde. wikipedia.org The reaction conditions, such as the nitrating agent and temperature, can influence the regioselectivity of the substitution.
Halogenation, another important electrophilic aromatic substitution, would also be directed by the hydroxyl group. Reaction with halogens like bromine or chlorine in the presence of a Lewis acid or in a polar solvent would be expected to introduce a halogen atom onto the aromatic ring, likely at the available ortho position to the hydroxyl group.
Reactions Involving the Ester Moiety
The ester functional group in this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to characteristic reactions such as hydrolysis and transesterification.
Hydrolysis and Transesterification Reactions
Hydrolysis
The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-formyl-3-hydroxyphenyl)acetic acid, under either acidic or basic conditions. mdpi.comresearchgate.net
Acid-catalyzed hydrolysis is a reversible reaction typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. mdpi.com The equilibrium can be shifted towards the products by using a large excess of water.
Base-catalyzed hydrolysis (saponification) is an irreversible process that goes to completion. researchgate.net The reaction involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide. The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. sigmaaldrich.com
Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. organic-chemistry.org This reaction can be catalyzed by either acids or bases. researchgate.net For this compound, this would involve reacting it with a different alcohol (R'-OH) in the presence of a catalyst to form a new ester, 2-(4-formyl-3-hydroxyphenyl)acetate, and methanol. The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the methanol as it is formed. organic-chemistry.org
The transesterification of aryl esters with phenols can be a challenging transformation, but it has been achieved using earth-abundant metal catalysts. organic-chemistry.org A proposed mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the ester carbonyl, leading to a tetrahedral intermediate, followed by the elimination of the original alkoxy group. pharmaffiliates.com
| Reaction | Reagents and Conditions | Product | Reference(s) |
| Acid-Catalyzed Hydrolysis | Dilute Acid (e.g., HCl, H₂SO₄), Heat | 2-(4-formyl-3-hydroxyphenyl)acetic acid | mdpi.com |
| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH, KOH), Heat, then Acid Workup | 2-(4-formyl-3-hydroxyphenyl)acetic acid | researchgate.netsigmaaldrich.com |
| Transesterification | Alcohol (R'-OH), Acid or Base Catalyst, Heat | 2-(4-formyl-3-hydroxyphenyl)acetate (new ester) | organic-chemistry.orgresearchgate.net |
Aromatic Ring Functionalization
The aromatic ring of this compound is activated towards electrophilic substitution by the strongly activating hydroxyl group and deactivated by the moderately deactivating formyl and methyl acetate groups. The hydroxyl group is an ortho, para-director, while the formyl and ester groups are meta-directors. The powerful activating and directing effect of the hydroxyl group generally dominates, directing incoming electrophiles to the positions ortho and para to it. organic-chemistry.orgkhanacademy.org
Given the substitution pattern of the target molecule, the positions open for electrophilic attack are C2, C5, and C6. The hydroxyl group at C3 strongly activates the ortho positions (C2 and C4) and the para position (C6). The formyl group at C4 deactivates the ring and directs incoming electrophiles to the meta positions (C2 and C6). The acetate group at C1 is also a deactivating meta-director. Therefore, electrophilic substitution is most likely to occur at the C2 and C6 positions, which are activated by the hydroxyl group.
Common electrophilic aromatic substitution reactions that could be performed on this molecule include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. However, the presence of the deactivating formyl group might hinder these reactions.
Furthermore, the phenolic hydroxyl group can undergo Williamson ether synthesis to form an ether. This reaction involves deprotonating the phenol with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. masterorganicchemistry.comfrancis-press.comlibretexts.org
The aldehyde group can participate in various condensation reactions, such as the Knoevenagel condensation , with active methylene compounds. mdpi.comacs.orgnih.gov
Mechanistic Studies of Chemical Transformations
Detailed mechanistic studies specifically for this compound are not extensively documented. However, the mechanisms of its characteristic reactions can be inferred from studies of analogous compounds.
Ester Hydrolysis: The mechanism of acid-catalyzed ester hydrolysis proceeds through a series of protonation and deprotonation steps, involving the nucleophilic attack of water on the protonated carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of the alcohol yields the carboxylic acid. mdpi.com In base-catalyzed hydrolysis (saponification), a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the alkoxide ion, forming the carboxylic acid. The carboxylic acid is then deprotonated by the base to form the carboxylate salt. sigmaaldrich.com
Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.comyoutube.com The regioselectivity of the reaction is determined by the directing effects of the existing substituents on the stability of the intermediate carbocation. The strongly activating and ortho, para-directing hydroxyl group stabilizes the carbocation intermediate when the electrophile adds to the ortho or para positions through resonance.
Research Applications and Utility of Methyl 2 4 Formyl 3 Hydroxyphenyl Acetate
As a Building Block in Complex Organic Synthesis
The chemical architecture of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate provides multiple reactive sites, rendering it a valuable scaffold for the synthesis of a diverse array of organic compounds. Its utility is particularly notable in the formation of carbon-carbon bonds and the construction of heterocyclic systems.
Formation of Carbon-Carbon Bonds (e.g., Suzuki-Miyaura coupling)
The presence of a phenolic hydroxyl group allows for its conversion into a triflate or other suitable leaving group, setting the stage for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for creating carbon-carbon bonds, can be employed to link the aryl backbone of this compound with various boronic acids or esters. yonedalabs.comlibretexts.org This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science. mdpi.com The general scheme for a Suzuki-Miyaura coupling involves an oxidative addition of the aryl halide or triflate to a palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. yonedalabs.com While specific examples detailing the use of this compound in Suzuki-Miyaura couplings are not extensively documented in publicly available literature, the chemical principles underlying this reaction are well-established for analogous salicylaldehyde (B1680747) derivatives. oup.comresearchgate.net
Table 1: Key Components in a Hypothetical Suzuki-Miyaura Coupling of a this compound Derivative
| Component | Role | Example |
| Aryl Electrophile | The carbon framework to be coupled. | Methyl 2-(4-formyl-3-(trifluoromethanesulfonyloxy)phenyl)acetate |
| Organoboron Reagent | Provides the second carbon framework. | Phenylboronic acid |
| Palladium Catalyst | Facilitates the coupling reaction. | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Activates the organoboron reagent. | Potassium carbonate |
| Solvent | Provides the reaction medium. | Toluene/Water mixture |
Synthesis of Heterocyclic Compounds
The aldehyde and hydroxyl functionalities on the phenyl ring of this compound serve as key handles for the construction of various heterocyclic systems. ibmmpeptide.com Salicylaldehyde and its derivatives are well-known precursors for the synthesis of chromanes, chromenes, and other oxygen-containing heterocycles through reactions with enolates or their equivalents. researchgate.net For instance, condensation reactions with active methylene (B1212753) compounds can lead to the formation of coumarin or chromone derivatives, which are privileged scaffolds in medicinal chemistry. researchgate.neteurjchem.com The formyl group can readily react with amines to form Schiff bases, which can then undergo further cyclization reactions to yield nitrogen-containing heterocycles. nih.gov The specific reactivity of this compound allows for the synthesis of novel heterocyclic structures bearing a methyl acetate (B1210297) side chain, which can be further modified.
Exploration in Biological Research Models
The biological potential of this compound and its derivatives is an area of active investigation. The phenolic aldehyde moiety is a common feature in many naturally occurring and synthetic bioactive compounds.
In Vitro Enzyme Interaction Studies
The structure of this compound suggests its potential to interact with various enzymes. Phenolic compounds are known to be inhibitors of a wide range of enzymes, and the aldehyde group can potentially form covalent adducts with nucleophilic residues in enzyme active sites. mdpi.com For instance, salicylaldehyde derivatives have been studied as inhibitors of various enzymes, and their inhibitory activity can be modulated by the nature and position of substituents on the aromatic ring. acs.orgnih.gov While specific enzyme inhibition studies for this compound are not widely reported, its structural similarity to known enzyme inhibitors warrants its investigation as a potential modulator of enzyme activity in in vitro assays.
Investigation of Antioxidant Properties in Cell-Free Systems and Models
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. nih.govnih.gov The antioxidant capacity of phenolic aldehydes has been a subject of study, with some research suggesting that the aldehyde group can influence this activity. researchgate.netresearchgate.net The presence of the phenolic hydroxyl group in this compound suggests that it may possess antioxidant properties. dergipark.org.tr Cell-free assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, can be used to evaluate the intrinsic antioxidant potential of this compound. Further studies in cellular models would be necessary to determine if it can protect cells from oxidative stress.
Antimicrobial Research
There is currently no specific research available detailing the antimicrobial properties of this compound. Investigations into the bactericidal or fungicidal capabilities of this particular compound have not been reported in scientific literature. Consequently, there is no data on its spectrum of activity, minimum inhibitory concentration (MIC), or minimum bactericidal concentration (MBC) against various pathogens.
Anticancer Activity Research in Cell Lines
Similarly, the potential of this compound as an anticancer agent has not been explored in published studies. There are no available reports on its cytotoxic effects against any cancer cell lines. As a result, data regarding its efficacy, potency (e.g., IC50 values), and mechanism of action in oncology are absent from the current body of scientific knowledge.
Applications in Materials Science Research
The application of this compound in the field of materials science, specifically in the development of organic electronics such as Organic Light-Emitting Diodes (OLEDs), is not documented in existing research. There is no information to suggest its use as a precursor or component in the synthesis of materials for these technologies.
Environmental Chemistry Applications in Research
In the realm of environmental chemistry, there is no evidence of this compound being utilized in adsorption studies. Specifically, no research has been published on its potential use as an adsorbent for heavy metal ions like hexavalent chromium (Cr(VI)).
Derivatives and Structure Activity Relationship Sar Studies in Academic Contexts
Synthesis of Analogs and Homologs
The synthesis of analogs and homologs of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate involves strategic chemical alterations to the parent molecule. These modifications are typically aimed at exploring the chemical space around the core structure to identify derivatives with enhanced or novel properties.
The phenyl ring of this compound is a prime target for modification. The existing formyl and hydroxyl groups can be altered, or additional substituents can be introduced at the available positions on the ring.
Modification of the Hydroxyl Group: The phenolic hydroxyl group can be readily alkylated to form ethers or acylated to form esters. For instance, reaction with alkyl halides in the presence of a base would yield alkoxy derivatives. The choice of the alkyl group, from simple methyl or ethyl groups to more complex chains, can significantly impact the lipophilicity and, consequently, the biological activity of the resulting compound.
Modification of the Formyl Group: The aldehyde functionality can undergo a variety of transformations. It can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or converted to an oxime or a Schiff base through condensation with hydroxylamine or primary amines, respectively. Each of these modifications introduces new functional groups with distinct electronic and steric properties.
Introduction of New Substituents: The vacant positions on the phenyl ring can be functionalized through electrophilic aromatic substitution reactions. Halogenation (e.g., bromination or chlorination), nitration, or Friedel-Crafts alkylation and acylation can introduce new substituents that can influence the molecule's electronic properties and its ability to form interactions such as hydrogen bonds or halogen bonds with biological targets.
Table 1: Plausible Modifications of the Phenyl Ring of this compound and Their Potential Synthetic Routes
| Modification Site | Type of Modification | Potential Reagents and Conditions | Resulting Functional Group |
| 3-OH group | Alkylation | Alkyl halide, K2CO3, Acetone | -OR (Ether) |
| 3-OH group | Acylation | Acyl chloride, Pyridine (B92270) | -OC(O)R (Ester) |
| 4-CHO group | Oxidation | KMnO4 or Ag2O | -COOH (Carboxylic acid) |
| 4-CHO group | Reduction | NaBH4, Methanol (B129727) | -CH2OH (Hydroxymethyl) |
| 4-CHO group | Schiff Base Formation | R-NH2, Ethanol (B145695), heat | -CH=N-R (Imine) |
| Phenyl Ring | Halogenation | Br2, Acetic acid | -Br |
| Phenyl Ring | Nitration | HNO3, H2SO4 | -NO2 |
The methyl ester group of this compound provides another handle for synthetic modification. Transesterification with different alcohols in the presence of an acid or base catalyst can lead to a variety of esters. This allows for the introduction of a wide range of alkyl or aryl groups, which can modulate the compound's steric bulk, lipophilicity, and susceptibility to enzymatic hydrolysis. For instance, converting the methyl ester to a bulkier tert-butyl ester could increase its stability against esterases.
The characterization and structural elucidation of newly synthesized derivatives are crucial steps to confirm their chemical identity. A combination of modern spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the connectivity of atoms and the number of protons in different chemical environments. For example, the appearance of new signals in the aromatic region or changes in the chemical shift of the methylene (B1212753) protons of the acetate (B1210297) group would indicate successful modification of the phenyl ring or the ester group, respectively.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the synthesized compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, further confirming its identity.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For instance, the characteristic stretching frequencies of the hydroxyl, formyl, and ester carbonyl groups would be present in the IR spectrum of the parent compound. Successful modification of these groups would lead to the appearance or disappearance of these characteristic bands.
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray crystallography can provide the unambiguous three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry. This technique is particularly valuable for confirming the absolute configuration of chiral derivatives.
Structure-Activity Relationship (SAR) Investigations in Research Models
Structure-activity relationship (SAR) studies aim to establish a correlation between the chemical structure of a compound and its biological or chemical activity. For the derivatives of this compound, SAR investigations would involve systematically evaluating the impact of the synthesized modifications on a particular activity, such as antioxidant, antimicrobial, or anti-inflammatory properties.
The nature and position of functional groups on the phenyl ring and the ester moiety play a critical role in determining the biological interactions of the derivatives.
Phenyl Ring Substituents: The electronic nature of the substituents on the phenyl ring can significantly influence the acidity of the phenolic hydroxyl group and the reactivity of the formyl group. Electron-withdrawing groups, such as nitro or halogen groups, would increase the acidity of the phenol (B47542), which could enhance its antioxidant activity through hydrogen atom donation. Conversely, electron-donating groups, like alkoxy groups, might decrease the phenolic acidity but could still contribute to antioxidant activity through electron donation. The position of the substituents is also crucial; for example, a substituent ortho to the hydroxyl group might introduce steric hindrance that could affect its ability to interact with a biological target.
Ester Group Variations: The size and nature of the alcohol moiety in the ester group can affect the compound's solubility, membrane permeability, and susceptibility to enzymatic cleavage. Larger, more lipophilic ester groups might enhance cell penetration, while esters of short-chain alcohols might be more readily hydrolyzed by esterases, potentially releasing the active carboxylic acid form of the molecule within a biological system.
Table 2: Hypothetical SAR Trends for Derivatives of this compound Based on General Principles
| Modification | Anticipated Impact on a Hypothetical Biological Activity (e.g., Antioxidant) | Rationale |
| Alkylation of 3-OH | Decrease | Masking the phenolic hydroxyl group, which is often crucial for radical scavenging. |
| Oxidation of 4-CHO to COOH | Potential Increase | Introduction of a carboxylic acid group can alter solubility and provide new interaction points. |
| Introduction of -NO2 on the ring | Potential Increase | Electron-withdrawing nature can increase the acidity of the phenolic proton, facilitating hydrogen donation. |
| Esterification with a long-chain alcohol | Varies | Increased lipophilicity may improve cell membrane permeability but could also introduce steric hindrance. |
While this compound itself is achiral, the introduction of chiral centers through modification can lead to stereoisomers with different biological activities and chemical reactivities. For example, if a chiral substituent is introduced on the phenyl ring or if the ester is formed with a chiral alcohol, the resulting diastereomers or enantiomers could exhibit stereospecific interactions with chiral biological targets like enzymes or receptors. The spatial arrangement of the functional groups would be critical for optimal binding and subsequent biological response. The study of such stereochemical influences is a fundamental aspect of medicinal chemistry and drug design.
Preparation of Coordinated Complexes for Research
In academic research, this compound serves as a versatile ligand for the synthesis of various metal-coordinated complexes. The presence of a phenolic hydroxyl group, a formyl group, and a methyl acetate moiety provides multiple potential binding sites for metal ions. The preparation of these complexes is a cornerstone of coordination chemistry, enabling detailed studies into their structural, electronic, and catalytic properties.
The synthesis of coordinated complexes with ligands structurally similar to this compound, such as salicylaldehyde (B1680747) and its derivatives, is well-established. These methods can be adapted for the title compound, which can act as a bidentate ligand, coordinating to a metal center through the deprotonated phenolic oxygen and the oxygen atom of the formyl group.
A general approach to the synthesis of these complexes involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Alcohols, such as methanol or ethanol, are commonly employed due to their ability to dissolve a wide range of reactants and facilitate the reaction.
The reaction is typically carried out by dissolving the ligand in the chosen solvent, followed by the addition of a base if deprotonation of the phenolic hydroxyl group is required for coordination. Subsequently, a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals) is added, often dropwise, to the ligand solution. The reaction mixture is then stirred, sometimes with heating, for a period ranging from a few hours to several days to ensure the completion of the complexation reaction. The resulting coordinated complex often precipitates from the solution and can be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried.
For instance, iron(III) complexes with substituted salicylaldehydes have been synthesized by reacting the salicylaldehyde derivative with an iron(III) salt. nih.gov In these complexes, the salicylaldehyde ligands coordinate to the iron(III) ion in a bidentate manner through the phenolato and aldehyde oxygen atoms. nih.gov Similarly, Schiff base complexes derived from salicylaldehyde readily coordinate with various metal ions to form stable complexes. ijcrr.comtandfonline.com These Schiff bases are synthesized through the condensation of salicylaldehyde or its derivatives with primary amines. ijcrr.comrecentscientific.com The resulting ligands can then be complexed with metal ions. ijcrr.comrecentscientific.com
The characterization of the newly synthesized coordinated complexes is performed using a variety of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction to elucidate the coordination mode and geometry of the complex.
Below is an illustrative data table of potential coordinated complexes that could be prepared using ligands with functionalities similar to this compound, based on established research with salicylaldehyde derivatives.
| Ligand System | Metal Ion | General Reaction Conditions | Potential Complex Geometry |
| Salicylaldehyde Derivatives | Fe(III) | Reaction in a suitable solvent, often with a base to deprotonate the phenolic hydroxyl group. | Octahedral |
| Schiff bases from Salicylaldehyde | Cu(II), Ni(II), Co(II) | Condensation of salicylaldehyde with a primary amine followed by reaction with a metal salt in a solvent like ethanol. | Square planar, Tetrahedral, or Octahedral |
| Hydroxybenzaldehyde Derivatives | Zn(II) | Direct reaction of the ligand with a zinc salt in a polar solvent. | Tetrahedral |
| Substituted Phenols | Various Transition Metals | Reaction in the presence of a base to facilitate deprotonation and coordination of the phenolic oxygen. | Varies depending on the metal and other ligands |
Future Research Directions for Methyl 2 4 Formyl 3 Hydroxyphenyl Acetate
Development of Novel and Sustainable Synthetic Routes
The future synthesis of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate should prioritize the development of efficient, environmentally benign, and economically viable methods. Current synthetic approaches to similar phenolic compounds often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Future research could explore the following:
Biocatalytic and Biomimetic Synthesis: Employing enzymes or enzyme-mimicking catalysts could offer a green alternative to traditional chemical synthesis. For instance, the biomimetic synthesis of related phenolic compounds like 3,4-DHPEA-EDA from natural precursors highlights the potential of this approach. nih.gov Research into enzymes capable of selective formylation and esterification of phenolic substrates could lead to a one-pot, sustainable synthesis of the target molecule.
Flow Chemistry: Continuous flow reactors can offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The development of a flow-based synthesis for this compound would be a significant advancement.
Photocatalysis: Utilizing light to drive chemical reactions is a rapidly growing field in organic synthesis. Investigating photocatalytic methods for the formylation or carboxymethylation of appropriate phenolic precursors could provide novel and sustainable synthetic pathways.
Deeper Mechanistic Elucidation of Biological Interactions
The biological activities of hydroxyphenyl derivatives are well-documented, with many exhibiting antioxidant, anti-inflammatory, and antimicrobial properties. derpharmachemica.comnih.govias.ac.in Future research should aim to understand the specific mechanisms through which this compound interacts with biological systems.
Key areas of investigation include:
Enzyme Inhibition Studies: Given that related compounds inhibit enzymes like cyclooxygenase (COX) and tyrosinase, it is crucial to screen this compound against a panel of relevant enzymes. derpharmachemica.comnih.gov Detailed kinetic studies could reveal its mode of inhibition and potency.
Antioxidant Mechanisms: While phenolic compounds are known radical scavengers, the interplay of the formyl and acetate (B1210297) groups in this compound on its antioxidant capacity is unknown. nih.govias.ac.in Future studies should employ various antioxidant assays (e.g., DPPH, ABTS, FRAP) to quantify its activity and use techniques like electron paramagnetic resonance (EPR) spectroscopy to identify the specific radical species it can neutralize. nih.gov
Cellular and Molecular Targets: Identifying the cellular pathways and molecular targets modulated by this compound is essential. Techniques such as transcriptomics, proteomics, and metabolomics could provide a comprehensive view of its effects on cellular function.
Exploration of New Material Science Applications
The multifunctionality of this compound makes it an attractive candidate for the development of advanced materials. The phenolic hydroxyl, formyl, and ester groups can all participate in polymerization and cross-linking reactions.
Future research in this area could focus on:
Sustainable Polymers: The use of bio-based phenolic aldehydes in the synthesis of polyesters and polyurethanes is a promising area of research. mdpi.com this compound could serve as a monomer for the creation of novel, sustainable polymers with unique thermal and mechanical properties.
Functional Coatings and Adhesives: The reactive aldehyde and hydroxyl groups can be utilized to develop cross-linked polymer networks for use as functional coatings or adhesives. The specific substitution pattern may impart desirable properties such as enhanced adhesion or thermal stability.
Metal-Organic Frameworks (MOFs): The carboxylate functionality (after hydrolysis of the ester) and the phenolic hydroxyl group could act as ligands for the construction of novel MOFs. mdpi.com These materials could have applications in gas storage, catalysis, and sensing.
Advanced Derivatization for Enhanced Research Potential
The chemical reactivity of the three functional groups in this compound offers numerous possibilities for derivatization, leading to a diverse library of new compounds with potentially enhanced properties.
| Functional Group | Potential Derivatization Reaction | Potential Outcome |
| Formyl Group | Reductive amination, Knoevenagel condensation, Wittig reaction | Introduction of new amine, carbon-carbon double bond, or other functional groups. |
| Hydroxyl Group | Etherification, esterification | Modification of polarity, solubility, and biological activity. |
| Methyl Acetate Group | Hydrolysis to carboxylic acid, amidation | Creation of new amides or use of the carboxylic acid for further coupling reactions. |
Future derivatization strategies should focus on:
Combinatorial Chemistry: The use of high-throughput techniques to generate a large library of derivatives for biological screening.
Click Chemistry: Employing highly efficient and specific click reactions to attach a wide range of functionalities.
Prodrug Design: Modifying the molecule to improve its pharmacokinetic properties, such as bioavailability and metabolic stability.
Integrated Computational and Experimental Studies
The synergy between computational modeling and experimental validation is crucial for accelerating research and gaining deeper insights. nih.govtandfonline.com For this compound, this integrated approach can be particularly fruitful.
Future research should involve:
Quantum Chemical Calculations: Density Functional Theory (DFT) studies can be used to predict the molecule's geometry, electronic properties, and reactivity. tandfonline.com This information can guide synthetic efforts and help in understanding its interaction with biological targets.
Molecular Docking and Dynamics: These computational tools can be used to predict the binding affinity and mode of interaction of this compound and its derivatives with specific protein targets. nih.govtandfonline.com This can help in prioritizing compounds for experimental testing.
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models for a series of derivatives, it is possible to identify the key structural features that contribute to a particular biological activity. nih.gov This can guide the design of more potent and selective compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-(4-formyl-3-hydroxyphenyl)acetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via esterification or functional group interconversion. A common approach involves coupling 4-formyl-3-hydroxyphenylacetic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux. Temperature control (60–80°C) and solvent selection (e.g., dry THF) are critical to avoid ester hydrolysis. Yields can be optimized by using molecular sieves to remove water .
- Key Variables : Catalyst type, solvent polarity, and reaction time. For example, anhydrous conditions reduce side reactions like oxidation of the formyl group .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies the formyl proton (δ ~9.8–10.2 ppm), phenolic -OH (δ ~10–12 ppm, exchangeable), and ester carbonyl (δ ~170–175 ppm). Aromatic protons show splitting patterns reflecting substitution on the phenyl ring .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺ expected at m/z 209.08 for C₁₀H₁₀O₄). Fragmentation patterns distinguish it from analogs lacking the formyl group .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3200 cm⁻¹ (phenolic -OH) .
Q. How do the formyl and hydroxyl groups influence the compound’s reactivity?
- Methodological Answer :
- The formyl group participates in nucleophilic additions (e.g., condensation with amines to form Schiff bases) and is sensitive to oxidation.
- The phenolic -OH enables hydrogen bonding, impacting solubility and crystallization. Protection with tert-butyldimethylsilyl (TBS) groups is recommended for reactions requiring anhydrous conditions .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to enhance biological activity?
- Methodological Answer :
- Comparative Analysis : Replace the methyl ester with ethyl or tert-butyl esters to alter lipophilicity (see table below). The tert-butyl analog shows improved stability in biological matrices but reduced aqueous solubility .
- Functional Group Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring’s para position increases electrophilicity, potentially enhancing binding to target enzymes .
| Compound Name | Key Structural Feature | Biological Impact |
|---|---|---|
| This compound | Formyl, hydroxyl, methyl ester | Baseline activity |
| Ethyl 2-(4-formyl-3-hydroxyphenoxy)acetate | Ethyl ester | Higher lipophilicity, slower hydrolysis |
| Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate | tert-butyl ester | Enhanced metabolic stability |
Q. How can discrepancies in crystallographic data during structure refinement be resolved?
- Methodological Answer :
- Use SHELXL for small-molecule refinement. Discrepancies in torsion angles (e.g., C3–C4–C6–C9 = −126.2° in related structures) may arise from disordered solvent or twinning. Apply restraints to hydrogen-bonding parameters (e.g., N–H⋯O distances) and validate with R-factor convergence tests .
- Validation Tools : Check for missed symmetry (e.g., monoclinic vs. triclinic systems) using PLATON or Olex2 .
Q. What strategies optimize reaction yields in derivative synthesis (e.g., Schiff bases)?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalyst Screening : Employ Lewis acids (e.g., ZnCl₂) for imine formation, reducing reaction time from 24 h to 6 h .
- Workflow : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7) and purify via column chromatography with silica gel (60–120 mesh) .
Q. How can purity be validated when synthesizing derivatives with structural analogs?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA). Retention times differentiate the parent compound (tR = 8.2 min) from ethyl ester analogs (tR = 9.5 min) .
- Melting Point Analysis : A sharp melting point (±1°C) indicates purity. Contamination with hydrolyzed byproducts (e.g., 2-(4-formyl-3-hydroxyphenyl)acetic acid) broadens the range .
Data Contradiction Analysis
Q. How should conflicting bioactivity data in different studies be addressed?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, IC₅₀ values vary by >50% between 24 h and 48 h exposures .
- Control Experiments : Test for compound stability under assay conditions (pH, temperature). The formyl group may degrade in acidic media, producing inactive metabolites .
Q. What computational methods predict the compound’s reactivity in complex biological systems?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes. The formyl group’s orientation affects binding affinity (ΔG = −7.2 kcal/mol) .
- QSAR Modeling : Correlate logP values (calculated: 1.8) with membrane permeability data. Analogs with logP >2.5 show improved blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
